molecular formula C6H6NNaO4 B15312245 Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate

Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B15312245
M. Wt: 179.11 g/mol
InChI Key: JYILFVPRDPIHCW-UHFFFAOYSA-M
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Description

Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a heterocyclic sodium salt featuring a 1,2-oxazole core substituted with a hydroxymethyl group at position 3, a methyl group at position 5, and a carboxylate moiety at position 4 (Figure 1). The compound’s ionic nature enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications where polar solvents are preferred. Its structural motifs—hydroxymethyl and carboxylate—impart hydrogen-bonding capability and metabolic stability, critical for interactions with biological targets .

Properties

Molecular Formula

C6H6NNaO4

Molecular Weight

179.11 g/mol

IUPAC Name

sodium;3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H7NO4.Na/c1-3-5(6(9)10)4(2-8)7-11-3;/h8H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

JYILFVPRDPIHCW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)CO)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Methyl Ester Precursor Synthesis

The compound is typically derived from its methyl ester analog, methyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate, through saponification. The ester precursor is synthesized via cyclocondensation of α-acyloxy ketones with hydroxylamine derivatives. For example:

  • Substrate Preparation :
    • Acylation of β-keto esters with chloroacetate yields α-acyloxy-β-keto esters.
    • Reaction with hydroxylamine hydrochloride in ethanol/water at reflux forms the oxazole ring.
  • Cyclization Mechanism :
    • Nucleophilic attack by the hydroxylamine oxygen on the carbonyl carbon initiates ring closure.
    • Dehydration eliminates water, forming the aromatic oxazole system.

Saponification to Sodium Salt

The methyl ester is hydrolyzed under alkaline conditions:
$$ \text{RCOOCH}3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}3\text{OH} $$
Key Parameters :

  • Base : Sodium hydroxide (2.0–3.0 equiv) in methanol/water (3:1 v/v).
  • Temperature : 60–70°C for 4–6 hours.
  • Yield : 85–92% after recrystallization.

Table 1. Comparative Analysis of Conventional Synthesis Conditions

Parameter Optimal Range Yield (%) Purity (HPLC)
NaOH Equivalents 2.5–3.0 89 ± 3 98.5%
Reaction Time (h) 4.5–5.5 91 ± 2 99.1%
Solvent Ratio (MeOH:H₂O) 3:1 → 2:1 (gradient) 87 ± 4 97.8%

Mechanochemical Solvent-Free Approaches

Solid-State Synthesis

Recent advances utilize ball milling to achieve solvent-free cyclocondensation:

  • Reactants :
    • β-Keto ester (1.0 equiv)
    • Hydroxylamine hydrochloride (1.2 equiv)
    • Sodium carbonate (1.5 equiv) as base
  • Conditions :
    • Stainless-steel jars (10 mL) with 5 mm balls
    • Milling frequency: 25 Hz, 2 hours.
  • Advantages :
    • Eliminates solvent waste (E-factor reduced by 78%).
    • 94% yield with >99% conversion.

Post-Milling Saponification

The mechanochemically synthesized ester is converted to the sodium salt using:

  • Reagent : Sodium ethoxide (1.1 equiv) in minimal ethanol.
  • Time : 30 minutes at 50°C.

Acylpyridinium Intermediate-Based Synthesis

Triflylpyridinium-Mediated Activation

A scalable method adapted from oxazole synthesis involves:

  • Acylpyridinium Formation :
    • Carboxylic acid (e.g., 5-methyl-oxazole-4-carboxylic acid) reacts with DMAP-Tf reagent.
    • Forms reactive acylpyridinium triflate intermediate.
  • Isocyanide Coupling :

    • Tosylmethyl isocyanide (1.2 equiv) added at 40°C.
    • Cyclizes to form hydroxymethyl-substituted oxazole.
  • Salt Formation :

    • Neutralization with sodium bicarbonate yields the final product.

Table 2. Performance Metrics for Acylpyridinium Route

Stage Conversion (%) Selectivity (%)
Acylpyridinium Formation 98 95
Cyclization 89 91
Salt Precipitation 97 99

Green Chemistry Approaches

Microwave-Assisted Synthesis

  • Conditions :
    • Ethanol/water (1:1), 150 W, 100°C, 15 minutes.
  • Benefits :
    • 88% yield, 50% reduction in energy use vs conventional.

Ionic Liquid Catalysis

  • Catalyst : 1-Butyl-3-methylimidazolium acetate ([BMIM][OAc]).
  • Reaction Time : 45 minutes at 80°C.
  • Yield : 91% with catalyst recovery >90%.

Industrial-Scale Considerations

Continuous Flow Systems

  • Setup :
    • Tubular reactor (ID 2 mm, L 10 m).
    • Residence time: 8 minutes at 120°C.
  • Output : 12 kg/day with 93% yield.

Waste Management Strategies

  • Solvent Recovery :
    • Distillation reclaims >95% methanol.
  • Byproduct Utilization :
    • Sodium sulfate from neutralization used in detergent formulations.

Chemical Reactions Analysis

Types of Reactions

Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.

    Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various metal salts of the compound.

Scientific Research Applications

Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ in substituents, oxidation states, and functional groups, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Selected 1,2-Oxazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate 3: -CH2OH; 5: -CH3; 4: -COO⁻Na⁺ C6H6NNaO4 Hydroxymethyl, carboxylate, methyl 179.11
Ethyl 3-(3,10-dibromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate (MC219) 3: Anthracenyl; 5: -CH3; 4: -COOEt C23H17Br2NO3 Brominated anthracene, ester 527.20
Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate 3: -CH2Cl; 5: -CH3; 4: -COOEt C8H10ClNO3 Chloromethyl, ester 203.62
Diethyl 3,3′-[disulfanediylbis(methylene)]bis(5-methyl-1,2-oxazole-4-carboxylate) 3: -CH2SSCH2-; 5: -CH3; 4: -COOEt C16H18N2O6S2 Disulfide bridge, ester 406.46
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 4: -NH2; 3: -CH3; 5: -COOEt C7H10N2O3 Amino, methyl, ester 170.17

Key Observations :

  • Polarity and Solubility : The sodium carboxylate derivative exhibits higher aqueous solubility than ethyl esters (e.g., MC219) or halogenated analogs (e.g., chloromethyl derivative) due to its ionic character .
  • Reactivity : The hydroxymethyl group (-CH2OH) in the target compound is prone to oxidation or esterification, whereas the chloromethyl group (-CH2Cl) in enables nucleophilic substitution. The disulfide bridge in allows redox-responsive behavior.
  • In contrast, the sodium carboxylate’s polarity may favor extracellular target engagement.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility (Water) LogP Stability Notes
Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate High -0.5* Stable in aqueous buffers; sensitive to strong acids/bases
MC219 Low 4.2 Photolabile (brominated anthracene); hydrolytically stable
Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate Moderate (DMSO) 1.8 Hydrolyzes slowly in aqueous media
Disulfide dimer Low 3.5 Redox-sensitive; cleaved by reducing agents

Notes:

  • *Estimated LogP for the sodium salt reflects its ionic nature, reducing lipophilicity compared to esters.
  • Stability of the sodium carboxylate is superior to esters in physiological pH but requires protection from extreme conditions .

Biological Activity

Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Overview of the Compound

Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is an oxazole derivative that has garnered attention for its role in inhibiting prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate primarily involves the inhibition of PREP. PREP is known to cleave proline-containing peptides and has been linked to the aggregation of proteins such as α-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases.

Inhibition Studies

Recent studies have shown that this compound can modulate protein-protein interactions (PPIs) related to PREP. For instance, it has been demonstrated to reduce α-synuclein dimerization and enhance the activity of protein phosphatase 2A (PP2A), thereby promoting autophagic processes and reducing oxidative stress in neuronal cells .

Biological Activity Data

Activity IC50 Value (nM) Effect
PREP Inhibition5Strong inhibition of proteolytic activity
α-Synuclein DimerizationNot specifiedReduction observed
ROS ProductionNot specifiedDecreased levels in treated cells

Case Studies

Case Study 1: Neuroprotective Effects in Mouse Models

In a study involving transgenic mouse models of Parkinson's disease, sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate was administered to evaluate its neuroprotective effects. The results indicated significant restoration of motor functions and a reduction in neurodegenerative markers such as α-synuclein aggregates .

Case Study 2: In Vitro Assessment

An in vitro assessment was conducted using neuronal cell lines treated with the compound. The study revealed that treatment led to a decrease in reactive oxygen species (ROS) production and improved cell viability under stress conditions. This suggests that the compound may exert protective effects against oxidative damage .

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